
4-(1H-Indol-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-1-yl)butan-1-amine is a compound that features an indole ring attached to a butylamine chain. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities. The indole ring system is a common structural motif in many natural products, including the amino acid tryptophan, and is known for its aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-1-yl)butan-1-amine typically involves the condensation of indole with a butylamine derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach is the direct alkylation of indole with a butylamine derivative using a suitable base and solvent .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and other green chemistry techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Indol-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Indol-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-1-yl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways. This compound is known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions .
Comparación Con Compuestos Similares
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness: 4-(1H-Indol-1-yl)butan-1-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
173838-96-5 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
4-indol-1-ylbutan-1-amine |
InChI |
InChI=1S/C12H16N2/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9,13H2 |
Clave InChI |
BCQRIVYDZYTCBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
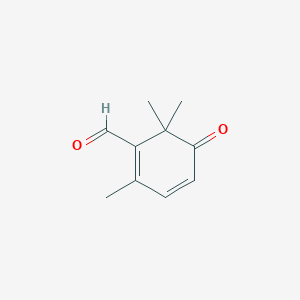
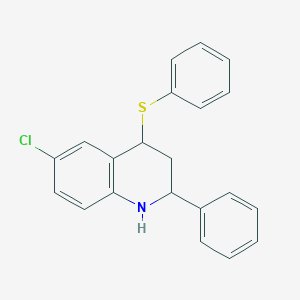
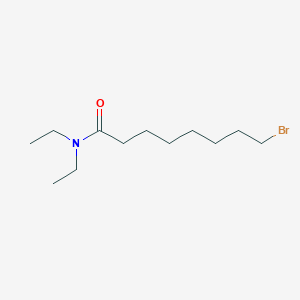


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
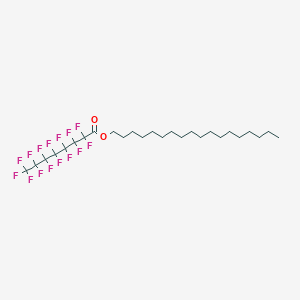
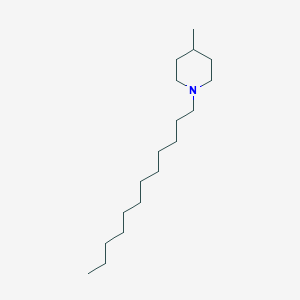

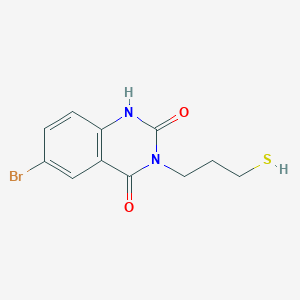
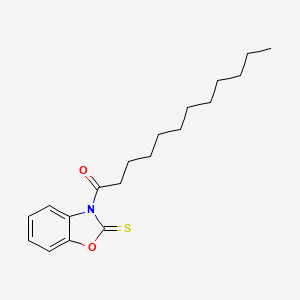
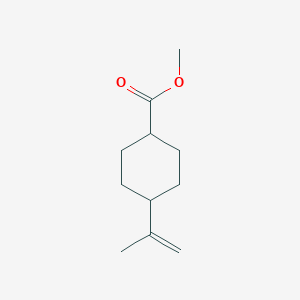
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
